molecular formula C15H21N3O2S B4759842 N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4759842
M. Wt: 307.4 g/mol
InChI Key: IJSHCJNWLVDSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The sulfonamide group is known for its significant biological activities and is commonly found in various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with N,4-dimethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to the desired biological effect. The molecular targets and pathways involved in this process are currently under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE

Uniqueness

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of the 1-ethyl-3-methyl-pyrazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-18-11-14(13(3)16-18)10-17(4)21(19,20)15-8-6-12(2)7-9-15/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSHCJNWLVDSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,4-DIMETHYL-1-BENZENESULFONAMIDE

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